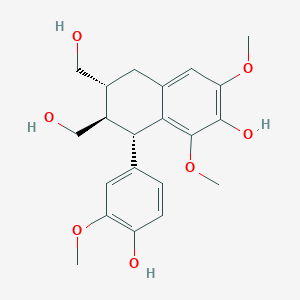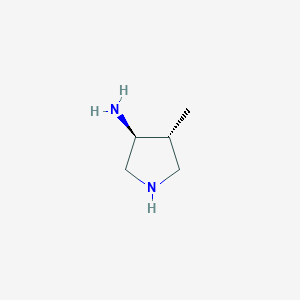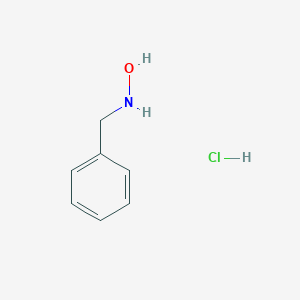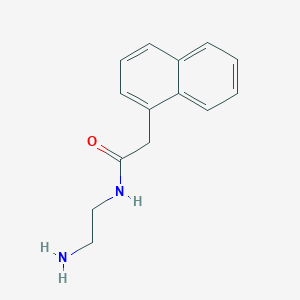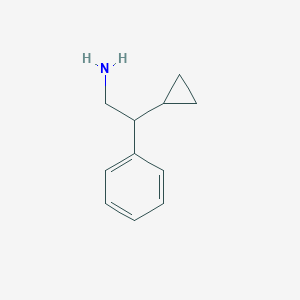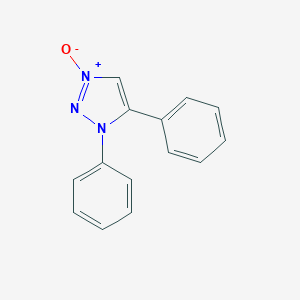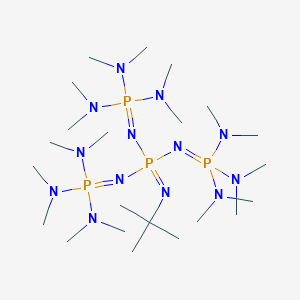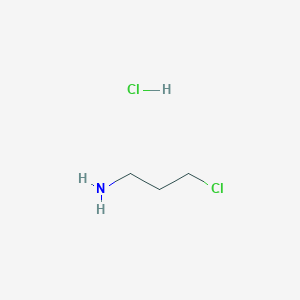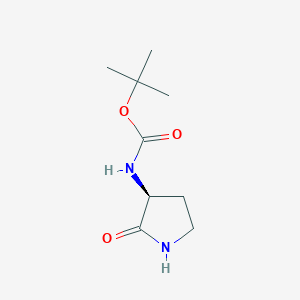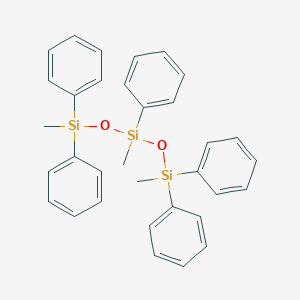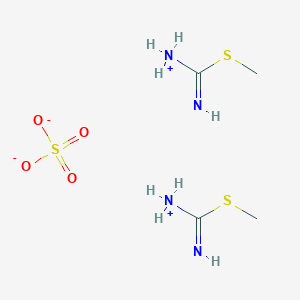
Hémulfate de S-méthylisothiourée
Vue d'ensemble
Description
L’hémiméthylsulfate de S-méthylisothiourée est un composé soufré organique de formule moléculaire HN=C(NH2)SCH3 · 1/2H2SO4. Il se présente sous la forme d’un solide cristallin blanc soluble dans l’eau et certains solvants organiques. Ce composé est connu pour ses effets inhibiteurs puissants sur la synthase inductible de l’oxyde nitrique (iNOS), ce qui le rend précieux dans diverses applications de recherche scientifique .
Applications De Recherche Scientifique
S-Methylisothiourea hemisulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other sulfur-containing compounds.
Biology: It is employed in studies involving nitric oxide synthase inhibition, which is crucial for understanding various physiological and pathological processes.
Medicine: Its inhibitory effects on iNOS make it a potential therapeutic agent for conditions involving excessive nitric oxide production, such as inflammation and neurodegenerative diseases.
Mécanisme D'action
L’hémiméthylsulfate de S-méthylisothiourée exerce ses effets principalement par l’inhibition de la synthase inductible de l’oxyde nitrique (iNOS). Il se lie au site actif de l’enzyme, empêchant la conversion de la L-arginine en oxyde nitrique. Cette inhibition réduit la production d’oxyde nitrique, un médiateur clé des réponses inflammatoires et immunitaires. Les cibles moléculaires du composé comprennent les cofacteurs hème et tétrahydrobioptérine au sein de l’enzyme iNOS .
Analyse Biochimique
Biochemical Properties
S-Methylisothiourea hemisulfate plays a significant role in biochemical reactions, particularly as an inhibitor of inducible nitric oxide synthase (iNOS) . This interaction with iNOS suggests that S-Methylisothiourea hemisulfate may have a broad range of biochemical effects, given the diverse roles of nitric oxide in cellular signaling.
Cellular Effects
S-Methylisothiourea hemisulfate has been shown to exert beneficial effects in rodent models of septic shock . This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of S-Methylisothiourea hemisulfate primarily involves its function as an inhibitor of iNOS . By inhibiting this enzyme, S-Methylisothiourea hemisulfate can reduce the production of nitric oxide, a molecule involved in a wide range of cellular processes, including inflammation and vasodilation .
Dosage Effects in Animal Models
In rodent models of septic shock, S-Methylisothiourea hemisulfate has been shown to exert beneficial effects . The specific effects of different dosages of S-Methylisothiourea hemisulfate in animal models have not been extensively studied.
Metabolic Pathways
Given its role as an iNOS inhibitor, it is likely involved in pathways related to nitric oxide synthesis .
Subcellular Localization
Given its role as an iNOS inhibitor, it is likely that it localizes to areas of the cell where iNOS is present .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
L’hémiméthylsulfate de S-méthylisothiourée peut être synthétisé par réaction de l’isothiocyanate de méthyle avec de l’ammoniac ou des sels d’ammonium dans des conditions contrôlées. La réaction implique généralement l’utilisation de solvants tels que l’eau ou l’éthanol et peut nécessiter un chauffage pour faciliter la réaction. Le produit est ensuite purifié par cristallisation ou autres techniques de séparation .
Méthodes de production industrielle
Dans les milieux industriels, la production de l’hémiméthylsulfate de S-méthylisothiourée implique une synthèse à grande échelle utilisant des conditions réactionnelles similaires à celles du laboratoire. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour un contrôle précis des paramètres réactionnels .
Analyse Des Réactions Chimiques
Types de réactions
L’hémiméthylsulfate de S-méthylisothiourée subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former des sulfoxydes et des sulfones.
Réduction : Il peut être réduit pour former des dérivés de la thiourée.
Substitution : Il peut participer à des réactions de substitution nucléophile, où le groupe méthyle est remplacé par d’autres nucléophiles.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Les nucléophiles comme les amines et les thiols sont couramment utilisés dans les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la thiourée, des sulfoxydes et des sulfones, en fonction des conditions réactionnelles et des réactifs spécifiques utilisés .
Applications de recherche scientifique
L’hémiméthylsulfate de S-méthylisothiourée a une large gamme d’applications dans la recherche scientifique :
Chimie : Il est utilisé comme réactif en synthèse organique et comme intermédiaire dans la production d’autres composés soufrés.
Biologie : Il est utilisé dans des études impliquant l’inhibition de la synthase de l’oxyde nitrique, qui est cruciale pour comprendre divers processus physiologiques et pathologiques.
Médecine : Ses effets inhibiteurs sur l’iNOS en font un agent thérapeutique potentiel pour les affections impliquant une production excessive d’oxyde nitrique, telles que l’inflammation et les maladies neurodégénératives.
Comparaison Avec Des Composés Similaires
Composés similaires
- Hémiméthylsulfate de 2-méthyl-2-thiopseudourea
- Sulfate de S-méthylthiouronium
- S-Methyl-ITU
Unicité
L’hémiméthylsulfate de S-méthylisothiourée est unique en raison de sa grande puissance en tant qu’inhibiteur de l’iNOS par rapport à des composés similaires. Sa structure moléculaire spécifique permet une liaison plus efficace à l’enzyme iNOS, ce qui en fait un choix privilégié dans les applications de recherche et thérapeutiques .
Propriétés
IUPAC Name |
methyl carbamimidothioate;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H6N2S.H2O4S/c2*1-5-2(3)4;1-5(2,3)4/h2*1H3,(H3,3,4);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZXQZOBAUXLHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=N)N.CSC(=N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14N4O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2986-19-8 (Parent) | |
| Record name | Bis(S-methylisothiouronium) sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000867447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867-44-7 | |
| Record name | Bis(S-methylisothiouronium) sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000867447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamimidothioic acid, methyl ester, sulfate (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(2-methylisothiouronium) sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.600 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(S-METHYLISOTHIOURONIUM) SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H834R05C26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological target of S-Methylisothiourea sulfate?
A1: SMIS is widely recognized as a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). []
Q2: How does S-Methylisothiourea sulfate inhibit iNOS?
A2: SMIS directly inhibits iNOS activity. [] While the exact binding mechanism remains unclear, studies show that the inhibitory effect of SMIS on iNOS can be reversed by increasing concentrations of L-arginine, suggesting a competitive mechanism. []
Q3: What are the downstream effects of iNOS inhibition by S-Methylisothiourea sulfate?
A3: Inhibition of iNOS by SMIS leads to a decrease in nitric oxide (NO) production. [, , , , , ] This reduction in NO can have various effects depending on the physiological context.
Q4: Can you provide examples of the downstream effects of S-Methylisothiourea sulfate in different biological contexts?
A4: Certainly. Here are some examples:
- Cardiovascular System: In a rat model of myocardial infarction, SMIS improved left ventricular performance and increased myocardial blood flow by inhibiting iNOS and reducing NO. [] It also attenuated the enhanced vasoconstrictor response to phenylephrine in the rat tail vascular bed. []
- Inflammatory Response: SMIS attenuated the LPS-induced increase in plasma nitrite levels, a marker of NO production, and improved survival in rodent models of septic shock. [] It also reduced monocyte/macrophage infiltration and inhibited the induction of monocyte chemoattractant protein-1 in models of pulmonary granulomatous inflammation. []
- Gut Barrier Function: In a rat model of burn injury, SMIS reversed the damaging effect of albumin on gut barrier function, suggesting a role of NO in this process. []
- Apoptosis: SMIS reduced neuronal apoptosis in cathepsin D-deficient mice, suggesting a role of microglial NO production in this process. [] It also protected against cytokine-induced apoptosis in erythroid progenitor cells from β-thalassemia/hemoglobin E patients. []
Q5: What is the molecular formula and weight of S-Methylisothiourea sulfate?
A5: The molecular formula of S-Methylisothiourea sulfate is C2H8N2O4S2. Its molecular weight is 192.23 g/mol.
Q6: Is there any information available regarding the spectroscopic data for S-Methylisothiourea sulfate?
A6: While the provided research papers don't delve into detailed spectroscopic analysis of SMIS, they frequently employ techniques like nuclear magnetic resonance (NMR) spectroscopy to characterize the structures of compounds synthesized using SMIS as a reagent. [, ]
Q7: What are the common uses of S-Methylisothiourea sulfate in chemical synthesis?
A7: SMIS is frequently employed in the synthesis of various nitrogen-containing heterocyclic compounds, including:
- Guanidine Derivatives: SMIS acts as a guanidinylating agent, reacting with amines to form guanidine derivatives. [, , , ]
- Pyrimidine Derivatives: SMIS serves as a reactant in the synthesis of substituted pyrimidine derivatives through cyclocondensation reactions. [, , , ]
- Thiatriazole Derivatives: SMIS can be utilized in the preparation of thiatriazole derivatives, expanding the synthetic toolbox for this class of compounds. []
Q8: Are there any specific examples of S-Methylisothiourea sulfate being used in the synthesis of biologically relevant molecules?
A8: Yes, one notable example is the use of SMIS in synthesizing guanidinoglycoside derivatives designed to bind to the TAR RNA of HIV-1, potentially inhibiting viral replication. []
Q9: What are the known toxicological effects of S-Methylisothiourea sulfate?
A9: While SMIS is a valuable research tool, information on its long-term toxicity is limited in the provided papers. One study mentioned that S-methylisothiourea sulfate depressed the growth rate in rats at a 1% dietary level. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


